molecular formula C19H12BrCl2N5O2 B2809462 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 1326909-53-8

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2809462
CAS RN: 1326909-53-8
M. Wt: 493.14
InChI Key: WHVBXWKPUTWXBW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring, followed by various substitutions to add the phenyl rings and other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one ring and phenyl rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups provides multiple sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended for use as a drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3,5-dichlorophenylacetic acid to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide. This intermediate is then reacted with 4-hydrazinylpyrazole to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3,5-dichlorophenylacetic acid", "4-hydrazinylpyrazole" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3,5-dichlorophenylacetic acid in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide.", "Step 2: 2-(4-bromophenyl)-N-(3,5-dichlorophenyl)acetamide is then reacted with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide." ] }

CAS RN

1326909-53-8

Molecular Formula

C19H12BrCl2N5O2

Molecular Weight

493.14

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H12BrCl2N5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-13(21)5-14(22)7-15/h1-8,10H,9H2,(H,24,28)

InChI Key

WHVBXWKPUTWXBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)Br

solubility

not available

Origin of Product

United States

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